Pyrrolidin-1-ylmethanesulfonic Acid

Description

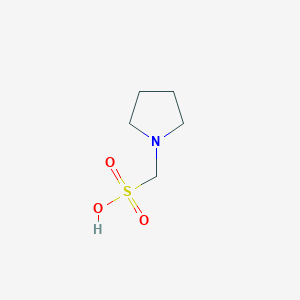

Structure

3D Structure

Properties

CAS No. |

776265-88-4 |

|---|---|

Molecular Formula |

C5H11NO3S |

Molecular Weight |

165.21 g/mol |

IUPAC Name |

pyrrolidin-1-ylmethanesulfonic acid |

InChI |

InChI=1S/C5H11NO3S/c7-10(8,9)5-6-3-1-2-4-6/h1-5H2,(H,7,8,9) |

InChI Key |

WEWYBOJOBPEIAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Pyrrolidin-1-ylmethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of Pyrrolidin-1-ylmethanesulfonic acid, a heterocyclic compound with potential applications in pharmaceutical and materials science. This guide details a proposed synthetic protocol, predicted analytical data, and a general characterization workflow. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrrolidine derivatives.

Introduction

Pyrrolidine and its derivatives are a well-established class of saturated nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a key structural motif in numerous natural products, pharmaceuticals, and functional materials. The incorporation of a methanesulfonic acid group onto the pyrrolidine nitrogen is anticipated to significantly influence the molecule's physicochemical properties, such as its solubility, acidity, and ability to form stable salts. These modifications can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide outlines a feasible synthetic route and a comprehensive characterization strategy for the novel compound, this compound.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a variation of the Strecker sulfite synthesis. This one-pot reaction involves the treatment of pyrrolidine with formaldehyde and a bisulfite source, such as sodium bisulfite or by introducing sulfur dioxide into the reaction mixture.

Experimental Protocol

Materials:

-

Pyrrolidine (reagent grade)

-

Formaldehyde (37% aqueous solution)

-

Sodium bisulfite (NaHSO₃) or Sulfur dioxide (SO₂) gas

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Activated carbon

Procedure:

-

In a well-ventilated fume hood, a solution of pyrrolidine (1.0 equivalent) in deionized water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The solution is cooled in an ice bath, and an aqueous solution of formaldehyde (1.1 equivalents) is added dropwise with continuous stirring.

-

To this mixture, a saturated aqueous solution of sodium bisulfite (1.1 equivalents) is added slowly. Alternatively, sulfur dioxide gas can be bubbled through the cooled reaction mixture until saturation is achieved.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then further chilled in an ice bath.

-

The pH of the solution is carefully adjusted to approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

-

The crude product is collected by vacuum filtration and washed with cold ethanol.

-

For purification, the crude solid is recrystallized from a hot water/ethanol mixture. Decolorization with activated carbon may be performed if necessary.

-

The purified crystals of this compound are collected by filtration, washed with cold ethanol, and dried under vacuum.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Predicted Spectroscopic and Physical Data

Due to the limited availability of experimental data in the public domain, the following tables summarize the predicted and expected analytical data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted Physical and Molecular Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₁₁NO₃S |

| Molecular Weight | 165.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be >200 °C (decomposes) |

| Solubility | Soluble in water, sparingly soluble in ethanol |

Table 2: Predicted ¹H NMR Data (D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1 - 4.3 | s | 2H | N-CH₂-S |

| ~ 3.3 - 3.5 | t | 4H | N-CH₂ (pyrrolidine ring) |

| ~ 2.0 - 2.2 | m | 4H | CH₂-CH₂ (pyrrolidine ring) |

Table 3: Predicted ¹³C NMR Data (D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 65 - 70 | N-CH₂-S |

| ~ 50 - 55 | N-CH₂ (pyrrolidine ring) |

| ~ 23 - 28 | CH₂-CH₂ (pyrrolidine ring) |

Table 4: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (sulfonic acid) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1250 - 1150 | Strong | S=O stretch (asymmetric) of sulfonate |

| 1080 - 1030 | Strong | S=O stretch (symmetric) of sulfonate |

| 700 - 600 | Medium | C-S stretch |

Table 5: Predicted Mass Spectrometry Data (ESI-)

| m/z | Interpretation |

| 164.04 | [M-H]⁻ |

| 84.08 | [M-H-SO₃]⁻ (loss of sulfur trioxide) |

Visualizations

Synthesis Workflow

A Technical Guide to the Spectroscopic Characterization of Pyrrolidin-1-ylmethanesulfonic Acid

Introduction

Pyrrolidin-1-ylmethanesulfonic acid is a chemical compound of interest due to its structural combination of a pyrrolidine ring and a methanesulfonic acid group. The pyrrolidine moiety is a common scaffold in many biologically active molecules and pharmaceuticals. This guide provides a theoretical framework for the synthesis and in-depth spectroscopic characterization of this compound, catering to researchers, scientists, and professionals in drug development. In the absence of specific experimental data in published literature, this document outlines the predicted spectroscopic data (NMR, IR, MS) based on the analysis of its constituent functional groups, alongside generalized experimental protocols for data acquisition.

Proposed Synthesis

A plausible synthetic route to this compound involves the nucleophilic substitution reaction between pyrrolidine and a suitable methanesulfonyl derivative. A common method for N-sulfonation of amines is the use of sulfonyl chlorides.

Reaction Scheme:

Pyrrolidine, a cyclic secondary amine, can react with chloromethanesulfonyl chloride in an aprotic solvent in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. The resulting intermediate, Pyrrolidin-1-ylmethanesulfonyl chloride, can then be hydrolyzed to yield the target compound, this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and frequency ranges for similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the methylene protons of the pyrrolidine ring and the methylene protons of the methanesulfonic acid group.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.7 | Triplet | 4H | H-2', H-5' |

| ~ 2.0 - 2.2 | Multiplet | 4H | H-3', H-4' |

| ~ 3.1 - 3.3 | Singlet | 2H | H-1 |

Predicted ¹³C NMR Data

The carbon NMR spectrum is expected to display three signals for the three chemically non-equivalent carbon atoms.[1][2]

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 50 - 55 | C-2', C-5' |

| ~ 23 - 27 | C-3', C-4' |

| ~ 55 - 60 | C-1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3] For a solid sample, the spectrum can be obtained by preparing a thin film or a KBr pellet.[4][5]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| 2700 - 2200 | Broad | O-H stretch (sulfonic acid) |

| 1250 - 1150 | Strong | S=O asymmetric stretch |

| 1080 - 1030 | Strong | S=O symmetric stretch |

| 1100 - 1000 | Medium | C-N stretch |

| 900 - 800 | Medium | S-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6]

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₅H₁₁NO₃S) is 165.21 g/mol . Depending on the ionization technique (e.g., Electrospray Ionization), the protonated molecule [M+H]⁺ at m/z 166.05 would be observed.

-

Major Fragmentation Pathways:

-

Loss of SO₃ (80 Da) to give a fragment at m/z 85, corresponding to the N-methylenepyrrolidinium cation.

-

Cleavage of the C-S bond, leading to fragments corresponding to the pyrrolidinomethyl cation (m/z 84) and the sulfonic acid radical.

-

Fragmentation of the pyrrolidine ring. A characteristic loss of SO₂ (64 Da) from the parent ion is also a possible fragmentation pathway for sulfonamides.[7]

-

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[1][8] Proton decoupling is generally used to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., methanol or methylene chloride).

-

Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[4]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer.

-

Background Scan: Run a background spectrum of the empty spectrometer.

-

Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[9]

General Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[10]

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge (m/z) ratio.[11]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio.[12]

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of a target compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 2. compoundchem.com [compoundchem.com]

- 3. byjus.com [byjus.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 11. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

Physicochemical Properties of Novel Pyrrolidine Sulfonic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its incorporation into novel chemical entities continues to be an area of intense research. This technical guide focuses on the physicochemical properties of a novel class of compounds: pyrrolidine sulfonic acids. As analogues of naturally occurring amino acids and neuromodulators, these compounds hold significant potential for interacting with biological targets, particularly within the central nervous system. This document provides a comprehensive overview of their key physicochemical parameters, detailed experimental protocols for their characterization, and an exploration of their potential role as modulators of GABAergic signaling. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and evaluation of novel therapeutics.

Introduction

The pyrrolidine moiety, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design of numerous biologically active molecules.[1] Its conformational flexibility and ability to participate in hydrogen bonding interactions make it an attractive scaffold for targeting a wide range of proteins. When combined with a sulfonic acid group, a strong acid functionality, the resulting pyrrolidine sulfonic acids exhibit unique physicochemical properties that can significantly influence their pharmacokinetic and pharmacodynamic profiles. These properties include acidity (pKa), lipophilicity (logP), and aqueous solubility, all of which are critical determinants of a drug candidate's success.

This guide will explore a representative series of N-substituted pyrrolidine-3-sulfonic acids to illustrate the impact of substitution on these key physicochemical parameters. Furthermore, we will delve into their potential as modulators of the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the brain and a well-established target for therapeutics aimed at treating anxiety, epilepsy, and other neurological disorders.

Physicochemical Properties

The physicochemical properties of a drug molecule are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. For pyrrolidine sulfonic acids, the interplay between the basic pyrrolidine nitrogen and the acidic sulfonic acid group results in zwitterionic character at physiological pH, which profoundly impacts their properties.

Acidity (pKa)

Sulfonic acids are strong acids, with pKa values typically in the range of -1 to 2.[2] The electron-withdrawing nature of the sulfonyl group ensures that the sulfonic acid proton is readily donated in aqueous solutions. The pyrrolidine nitrogen, being a secondary amine, is basic with a pKa of its conjugate acid typically around 11.[3] In a pyrrolidine sulfonic acid, these two functional groups influence each other, but the sulfonic acid remains the dominant acidic center.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[4] For ionizable molecules like pyrrolidine sulfonic acids, the distribution coefficient (logD) at a specific pH is a more relevant parameter. Due to their zwitterionic nature, these compounds generally exhibit low logP values, indicating a preference for the aqueous phase. However, the lipophilicity can be modulated by the nature of the substituent on the pyrrolidine nitrogen.

Aqueous Solubility

The high polarity imparted by the sulfonic acid group generally leads to good aqueous solubility.[2][5] This is a desirable property for drug candidates, as poor solubility can hinder absorption and formulation. The overall solubility will be influenced by the crystal lattice energy of the solid form and the nature of any substituents.

Data Summary

The following table summarizes the predicted physicochemical properties for a representative series of novel N-substituted pyrrolidine-3-sulfonic acids. This data is illustrative and intended to demonstrate the expected trends upon substitution.

| Compound ID | R-Group | Molecular Weight ( g/mol ) | Predicted pKa (Sulfonic Acid) | Predicted logP | Predicted Aqueous Solubility (µg/mL) |

| PSA-001 | H | 151.19 | ~1.5 | -2.5 | > 1000 |

| PSA-002 | Methyl | 165.22 | ~1.6 | -2.2 | > 1000 |

| PSA-003 | Ethyl | 179.25 | ~1.6 | -1.9 | 850 |

| PSA-004 | n-Propyl | 193.27 | ~1.7 | -1.5 | 600 |

| PSA-005 | Isopropyl | 193.27 | ~1.7 | -1.4 | 650 |

| PSA-006 | Phenyl | 227.28 | ~1.4 | -0.8 | 300 |

| PSA-007 | 4-Chlorophenyl | 261.73 | ~1.3 | -0.2 | 150 |

| PSA-008 | 4-Methoxyphenyl | 257.31 | ~1.4 | -0.9 | 250 |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the validation of in silico predictions and for guiding lead optimization. The following are detailed methodologies for key experiments.

Synthesis of N-Substituted Pyrrolidine-3-Sulfonic Acids

This protocol describes a general method for the synthesis of N-substituted pyrrolidine-3-sulfonic acids, starting from a suitable pyrrolidine precursor.

Workflow for Synthesis of N-Substituted Pyrrolidine-3-Sulfonic Acids

Caption: General synthetic workflow for N-substituted pyrrolidine-3-sulfonic acids.

Materials:

-

3-Pyrrolidinol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sulfur trioxide pyridine complex

-

Trifluoroacetic acid (TFA)

-

Appropriate aldehyde or alkyl halide (R-X)

-

Sodium triacetoxyborohydride (for reductive amination)

-

Standard laboratory glassware and purification equipment (chromatography column, rotary evaporator)

Procedure:

-

Protection: Dissolve 3-pyrrolidinol in DCM and add TEA. Cool the mixture to 0 °C and add (Boc)₂O dropwise. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield Boc-protected 3-pyrrolidinol.

-

Sulfonation: Dissolve the protected alcohol in pyridine and cool to 0 °C. Add sulfur trioxide pyridine complex portion-wise and stir the reaction at room temperature for 24 hours. Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Deprotection: Dissolve the Boc-protected pyrrolidine sulfonic acid in DCM and add TFA. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC). Remove the solvent and excess TFA under reduced pressure.

-

N-Alkylation/N-Arylation:

-

Reductive Amination: Dissolve the deprotected pyrrolidine sulfonic acid and the desired aldehyde in a suitable solvent (e.g., dichloroethane). Add sodium triacetoxyborohydride and stir at room temperature overnight.

-

Direct Alkylation: Dissolve the deprotected pyrrolidine sulfonic acid and the desired alkyl halide in a solvent such as acetonitrile with a non-nucleophilic base (e.g., diisopropylethylamine) and heat as necessary.

-

-

Purification and Characterization: Purify the final product by column chromatography or recrystallization. Characterize the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.[6]

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[7]

Materials:

-

Pyrrolidine sulfonic acid sample (high purity)

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Carbonate-free deionized water

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare a solution of the pyrrolidine sulfonic acid sample of known concentration (e.g., 1-10 mM) in carbonate-free deionized water.

-

Blanket the solution with an inert gas to prevent absorption of atmospheric CO₂.

-

Titrate the solution with a standardized solution of NaOH, adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.[7]

Determination of logP by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP).[8]

Materials:

-

Pyrrolidine sulfonic acid sample

-

n-Octanol (pre-saturated with water)

-

Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a stock solution of the pyrrolidine sulfonic acid in the aqueous buffer.

-

Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Carefully remove aliquots from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8]

Determination of Kinetic Aqueous Solubility

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.[9]

Materials:

-

Pyrrolidine sulfonic acid sample

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer or nephelometer)

Procedure:

-

Prepare a high-concentration stock solution of the pyrrolidine sulfonic acid in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve a range of final compound concentrations.

-

Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

-

Measure the absorbance or light scattering of each well using a plate reader. The concentration at which precipitation is observed (indicated by a sharp increase in absorbance or scattering) is the kinetic solubility.[9]

Biological Context: Modulation of GABAergic Signaling

Pyrrolidine sulfonic acids are structural analogues of GABA and taurine, suggesting their potential to interact with components of the GABAergic system. The primary inhibitory neurotransmitter in the central nervous system is GABA, which exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[10] Modulators of GABAergic signaling are crucial in the treatment of various neurological and psychiatric disorders.[11]

Pyrrolidine-based compounds have been extensively investigated as inhibitors of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[9] By inhibiting GATs, the concentration and duration of GABA in the synapse are increased, leading to enhanced inhibitory neurotransmission.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the key components of the GABA-A receptor signaling pathway.

Caption: Simplified schematic of the GABA-A receptor signaling pathway.

Conclusion

Novel pyrrolidine sulfonic acids represent a promising class of compounds with tunable physicochemical properties and the potential for significant biological activity. Their zwitterionic nature at physiological pH suggests good aqueous solubility, a favorable characteristic for drug development. The ability to modify the substituent on the pyrrolidine nitrogen allows for the fine-tuning of lipophilicity and, consequently, the potential for modulating interactions with biological targets. The structural similarity to GABA and taurine points towards the GABAergic system as a primary area for investigation, with GABA transporter inhibition being a particularly relevant mechanism of action. The experimental protocols and illustrative data presented in this guide provide a framework for the systematic evaluation of these novel compounds, facilitating their advancement from discovery to potential therapeutic application. Further research into the synthesis and biological testing of a diverse range of pyrrolidine sulfonic acids is warranted to fully explore their therapeutic potential.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. 2-Pyrrolidinone, 5-(ethylthio)-1-(phenylsulfonyl)- | C12H15NO3S2 | CID 3078171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition [scirp.org]

- 6. Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SID 104000344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]

- 10. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Pyrrolidine-Containing Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, detailed information regarding the specific mechanism of action for pyrrolidin-1-ylmethanesulfonic acid is not available in the public scientific literature. The pyrrolidine scaffold is, however, a critical component in a multitude of pharmacologically active agents.[1] This guide, therefore, provides an in-depth analysis of the core mechanisms of action for three well-characterized classes of pyrrolidine-containing compounds, offering insights into how this versatile heterocyclic moiety contributes to diverse biological activities.

Pyrrolidine Derivatives as Toll-like Receptor (TLR) Signaling Inhibitors

A class of synthetic pyrrolidine derivatives has been identified as potent inhibitors of Toll-like receptor (TLR) signaling pathways. These pathways are fundamental to the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering inflammatory responses.[2] Compounds such as 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) have been shown to suppress these signaling cascades, indicating their potential as novel anti-inflammatory therapeutics.[2]

Core Mechanism of Action

The primary mechanism of these pyrrolidine-containing compounds involves the disruption of the initial steps of TLR activation and the subsequent downstream signaling. Specifically, FPP has been shown to inhibit the lipopolysaccharide (LPS)-induced dimerization of TLR4.[3] This dimerization is a critical event that initiates two major downstream signaling branches: the MyD88-dependent and the TRIF-dependent pathways.[2][4]

By preventing receptor dimerization, these compounds effectively block the recruitment of adaptor proteins like MyD88 and TRIF.[2][5] This leads to the inhibition of downstream effector activation, most notably Nuclear Factor-kappaB (NF-κB) and Interferon Regulatory Factor 3 (IRF3).[2][5] The inhibition of NF-κB and IRF3 activation prevents their translocation to the nucleus, thereby suppressing the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines and chemokines.[2][5]

Signaling Pathway Diagram

Caption: Inhibition of TLR4 signaling by a pyrrolidine derivative (FPP).

Experimental Protocols

NF-κB and IRF3 Activation Assays

The inhibitory effect of pyrrolidine derivatives on TLR signaling is commonly assessed by measuring the activation of the key transcription factors NF-κB and IRF3.

1. Cell Culture and Treatment:

-

Human embryonic kidney (HEK293) cells or macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

For experiments involving TLR agonists, cells are seeded in multi-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the pyrrolidine test compound for a specified time (e.g., 1 hour) before stimulation.

-

Stimulation is performed using a specific TLR agonist, such as LPS (for TLR4), to induce NF-κB and/or IRF3 activation.

2. Luciferase Reporter Assay (for transcriptional activity):

-

Cells are transiently transfected with reporter plasmids containing luciferase genes under the control of NF-κB or IRF3-responsive promoters.

-

After treatment and stimulation, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition.

3. Nuclear Translocation Analysis (by Immunofluorescence):

-

After treatment, cells are fixed, permeabilized, and stained with primary antibodies specific for NF-κB subunits (e.g., p65) or IRF3.[6]

-

Fluorescently labeled secondary antibodies are used for visualization.

-

The subcellular localization of the transcription factors is observed using fluorescence microscopy. Inhibition is confirmed by the retention of NF-κB or IRF3 in the cytoplasm.[6][7]

4. Western Blot for Phosphorylation:

-

Cell lysates are collected after treatment and stimulation.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific to the phosphorylated (active) forms of proteins in the signaling cascade, such as phospho-IκBα or phospho-IRF3. A reduction in the phosphorylated protein signal indicates inhibition.[6]

Pyrrolidine Derivatives as Monoamine Transporter Inhibitors

Pyrovalerone and its analogs represent a class of pyrrolidine-containing compounds that act as potent central nervous system (CNS) stimulants. Their primary mechanism of action is the inhibition of monoamine reuptake transporters.[8][9]

Core Mechanism of Action

These compounds are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs).[8] They bind with high affinity to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[9][10] This blockade leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse, enhancing neurotransmission. Most compounds in this class exhibit significantly lower affinity for the serotonin transporter (SERT), making them selective for DAT and NET.[9][11] The S-enantiomer of pyrovalerone is substantially more potent than the R-enantiomer, highlighting the stereospecificity of the interaction with the transporters.[10] Recent studies have also shown that the slow dissociation kinetics of these compounds from DAT contribute to their sustained psychostimulant effects.[12][13]

Quantitative Data: Transporter Inhibition

The following table summarizes the in vitro potency of pyrovalerone and related analogs at human monoamine transporters.

| Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) | DAT/SERT Ratio |

| α-PPP | 0.02 | 0.03 | >10 | >500 |

| α-PVP | 0.02 | 0.04 | >10 | >500 |

| Pyrovalerone | 0.05 | 0.04 | 8.7 | 174 |

| MDPV | 0.02 | 0.03 | 3.3 | 165 |

Data compiled from studies on HEK293 cells expressing human transporters.[11] The DAT/SERT ratio indicates the selectivity for the dopamine transporter over the serotonin transporter.

Experimental Workflow Diagram

Caption: Workflow for a monoamine uptake inhibition assay.

Experimental Protocols

Monoamine Uptake Inhibition Assay

This assay quantifies the ability of a compound to block the uptake of neurotransmitters by their respective transporters.[14][15]

1. Cell Culture:

-

HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured in 96-well plates.

2. Assay Procedure:

-

On the day of the experiment, the cell culture medium is removed, and cells are washed with a Krebs-HEPES buffer (KHB).[14]

-

Cells are then pre-incubated for a short period (e.g., 5-15 minutes) at room temperature with KHB containing various concentrations of the test compound (e.g., pyrovalerone), a vehicle control, or a known reference inhibitor (to define non-specific uptake).[14][16]

-

Uptake is initiated by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) along with the test compound.[14]

-

The uptake reaction proceeds for a short, defined period (typically 1-3 minutes at room temperature).[14]

-

The reaction is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB to remove extracellular radiolabel.

-

The cells are then lysed (e.g., with 1% SDS), and the lysate is transferred to scintillation vials.[14]

3. Data Analysis:

-

The radioactivity in the cell lysate, representing the amount of transported substrate, is quantified using a liquid scintillation counter.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

-

The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal curve.

Pyrrolidine Derivatives as CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a crucial role in cell migration, HIV entry, and cancer metastasis.[17][18] A number of potent and selective CXCR4 antagonists have been developed based on a pyrrolidine scaffold.[19]

Core Mechanism of Action

Pyrrolidine-based CXCR4 antagonists function as competitive inhibitors. They bind to the CXCR4 receptor, likely within the same pocket as the endogenous ligand, CXCL12, thereby preventing the ligand from binding and activating the receptor.[17][19] The binding of CXCL12 to CXCR4 normally triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins (primarily Gαi).[20][21] This initiates a signaling cascade that includes the activation of phospholipase C (PLC), the generation of inositol trisphosphate (IP₃), and the subsequent release of calcium (Ca²⁺) from intracellular stores.[20][22] This rise in cytosolic Ca²⁺ is a key second messenger that drives cellular responses such as chemotaxis and cell migration.[20][22] By blocking the initial ligand-receptor interaction, the pyrrolidine antagonists abrogate this entire downstream signaling pathway.[19]

Quantitative Data: CXCR4 Antagonism

The following table presents the in vitro activity of a representative pyrrolidine-based CXCR4 antagonist, compound 46 .[19]

| Assay Type | Endpoint | IC₅₀ |

| Receptor Binding (12G5 Antibody Displacement) | CXCR4 Binding Affinity | 79 nM |

| Functional Assay (Calcium Flux) | Inhibition of CXCL12-induced Ca²⁺ flux | 0.25 nM |

| Functional Assay (Cell Migration) | Inhibition of CXCL12-mediated cell migration | Significant mitigation |

Data compiled from a study on a novel series of pyrrolidine-based CXCR4 antagonists.[19]

Signaling Pathway Diagram

Caption: Blockade of the CXCL12/CXCR4 signaling pathway by a pyrrolidine antagonist.

Experimental Protocols

CXCL12-Induced Calcium Flux Assay

This functional assay measures a compound's ability to block the intracellular calcium mobilization that occurs upon CXCR4 activation.[23]

1. Cell Preparation and Dye Loading:

-

A suitable cell line endogenously expressing CXCR4 (e.g., U87.CD4.CXCR4 or Jurkat cells) is harvested.

-

Cells are washed and resuspended in an appropriate assay buffer.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-2 AM, Indo-1 AM) by incubating them for a specific duration (e.g., 30-45 minutes) at 37°C in the dark.[23][24] Intracellular esterases cleave the AM ester, trapping the fluorescent probe inside the cells.[24]

2. Assay Procedure:

-

The dye-loaded cells are washed and resuspended in buffer.

-

Cells are dispensed into a 96-well plate.

-

Serial dilutions of the pyrrolidine antagonist or a vehicle control are added to the wells, and the plate is incubated for a short period.

-

The plate is placed in a fluorescence plate reader capable of kinetic reads (e.g., a FLIPR or FlexStation).

-

A baseline fluorescence reading is established for several seconds.

-

A solution of CXCL12 is automatically injected into each well to stimulate the CXCR4 receptor.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time (typically 1-3 minutes).[23]

3. Data Analysis:

-

The response is typically measured as the peak fluorescence intensity or the area under the curve after CXCL12 addition.

-

The percentage of inhibition for each antagonist concentration is calculated relative to the maximal response induced by CXCL12 in the absence of an inhibitor.

-

The IC₅₀ value is determined by plotting the percent inhibition against the antagonist concentration and fitting the data to a dose-response curve.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pyrovalerone - Wikipedia [en.wikipedia.org]

- 9. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. CXCR4 antagonist - Wikipedia [en.wikipedia.org]

- 18. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CXCL12 chemokine dimer signaling modulates acute myelogenous leukemia cell migration through altered receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Calcium mobilization triggered by the chemokine CXCL12 regulates migration in wounded intestinal epithelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bu.edu [bu.edu]

An In-depth Technical Guide to the Exploratory Screening of Pyrrolidine-Based Sulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for extensive exploration of chemical space.[1][[“]] When functionalized with a sulfonic acid or sulfonamide moiety, this class of compounds exhibits a wide range of biological activities, making them promising candidates for drug discovery.[3] This technical guide provides a comprehensive overview of the exploratory screening of pyrrolidine-based sulfonic acids, detailing their synthesis, biological evaluation, and structure-activity relationships.

Synthesis of Pyrrolidine-Based Sulfonamides

A common synthetic route to pyrrolidine-benzenesulfonamides involves a multi-step process. The synthesis of N-sulfonyl pyrrolidine-2,5-diones, for example, can be achieved in three steps: carbamoylation-sulfamoylation, deprotection, and condensation, often utilizing a catalyst such as a Dawson-type heteropolyacid.[4] Another approach involves the 1,3-dipolar cycloaddition reaction to construct the pyrrolidine ring.[1]

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of pyrrolidine-containing benzenesulfonamides:

-

Reaction Setup: The initial pyrrole compound is cooled in an ice bath.

-

Sulfonylation: Chlorosulfonic acid is added, and the solution is heated to approximately 60°C for a short duration (e.g., 10-15 minutes). It is crucial to control the temperature to prevent decomposition.

-

Quenching: The reaction mixture is carefully and slowly added to crushed ice, leading to the vigorous decomposition of excess chlorosulfonic acid and the precipitation of the sulfonyl chloride product.

-

Purification: The crude product is collected by vacuum filtration and can be used in the subsequent step without further purification.

-

Amide Formation: The sulfonyl chloride is reacted with an appropriate amine in a suitable solvent like methylene chloride to yield the final sulfonamide.

Note: This is a generalized procedure and specific conditions may vary depending on the starting materials and desired final product.

Biological Activity and Screening

Pyrrolidine-based sulfonic acid derivatives have been screened against a variety of biological targets, demonstrating their potential as inhibitors of enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE), as well as antimicrobial and antifungal agents.[5]

Enzyme Inhibition Screening

Carbonic Anhydrase (CA) Inhibition:

-

Principle: The inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II) is typically assessed.

-

Key Findings: Certain pyrrolidine-benzenesulfonamide compounds have shown potent inhibition of hCA I and hCA II. For instance, compound 3b was identified as a highly effective CA inhibitor.[5]

Acetylcholinesterase (AChE) Inhibition:

-

Principle: The ability of the compounds to inhibit AChE is measured and compared to a standard inhibitor like tacrine.

-

Key Findings: Compounds 6a and 6b from a synthesized series demonstrated significant AChE inhibition.[5]

Antimicrobial and Antifungal Screening

-

Principle: The minimum inhibitory concentration (MIC) of the compounds is determined against various bacterial and fungal strains.

-

Key Findings: Some compounds exhibited moderate antituberculosis effects against M. tuberculosis. However, their general antibacterial and antifungal activities were found to be weaker.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of selected pyrrolidine-based sulfonamides.

Table 1: Carbonic Anhydrase and Acetylcholinesterase Inhibition

| Compound | Target | Ki (nM) |

| 3b | hCA I | 17.61 ± 3.58 |

| 3b | hCA II | 5.14 ± 0.61 |

| 6a | AChE | 22.34 ± 4.53 |

| 6b | AChE | 27.21 ± 3.96 |

| Data sourced from a study on pyrrolidine-benzenesulfonamides.[5] |

Table 2: Antimicrobial Activity

| Compound(s) | Organism | MIC (μg/mL) |

| 6a-6c | M. tuberculosis | 15.62 |

| General Compounds | Standard Bacteria | 62.5 - 500 |

| General Compounds | Standard Fungi | 62.5 - 500 |

| Data sourced from a study on pyrrolidine-benzenesulfonamides.[5] |

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The exploratory screening of pyrrolidine-based sulfonic acids typically follows a structured workflow from initial synthesis to biological evaluation.

Caption: General workflow for the synthesis and screening of pyrrolidine-based sulfonic acids.

Enzyme Inhibition Signaling Pathway

The primary mechanism of action for the screened pyrrolidine-based sulfonic acids in the context of CA and AChE is direct enzyme inhibition.

Caption: Generalized pathway of enzyme inhibition by pyrrolidine-based sulfonic acids.

Conclusion

The exploratory screening of pyrrolidine-based sulfonic acids has revealed a class of compounds with diverse and potent biological activities. Their efficacy as inhibitors of carbonic anhydrase and acetylcholinesterase, coupled with moderate antimicrobial properties, underscores their potential as lead compounds for further drug development.[5] The structure-activity relationship studies, often complemented by molecular docking, provide valuable insights for the rational design of next-generation inhibitors with improved potency and selectivity. The synthetic versatility of the pyrrolidine scaffold ensures that a wide array of derivatives can be generated and screened, paving the way for the discovery of novel therapeutic agents.[1][[“]]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Application of Novel Organocatalysts Featuring a Pyrrolidine Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering an alternative to traditional metal-based catalysts. Among the diverse array of organocatalysts, those incorporating a pyrrolidine scaffold have garnered significant attention due to their exceptional performance in a wide range of enantioselective transformations. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of these privileged catalysts, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Core Concepts and Catalyst Classes

The foundational pyrrolidine organocatalyst is the naturally occurring amino acid, L-proline. Its ability to facilitate asymmetric aldol reactions, first reported in the early 1970s and revitalized in 2000, marked the dawn of modern organocatalysis.[1][2][3] The catalytic prowess of proline and its derivatives stems from their ability to form nucleophilic enamine intermediates or electrophilic iminium ions with carbonyl compounds.[4][5][6] This dual activation mode has inspired the development of a diverse range of more sophisticated pyrrolidine-based catalysts, broadly categorized as:

-

Proline-Related Organocatalysts: Modifications of the proline backbone, such as prolinamides and peptides, aim to enhance catalytic activity and selectivity through the introduction of additional hydrogen-bonding interactions or steric bulk.[7]

-

Prolinol-Related Organocatalysts: Derived from the reduction of proline's carboxylic acid, prolinol and its derivatives, particularly the bulky diarylprolinol silyl ethers, have proven to be highly effective in a variety of asymmetric transformations.[2][3]

-

Bifunctional Pyrrolidine Organocatalysts: These catalysts incorporate a secondary functional group, such as a thiourea, urea, or sulfonamide, capable of activating the electrophile through hydrogen bonding, leading to a synergistic catalytic effect.[8][9][10][11][12][13]

Data Presentation: A Comparative Analysis of Catalytic Performance

The efficacy of novel pyrrolidine organocatalysts is typically evaluated through their performance in benchmark asymmetric reactions. The following tables summarize key quantitative data for selected catalysts in Michael additions and aldol reactions, highlighting their yields, diastereoselectivities (dr), and enantioselectivities (ee).

Table 1: Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition

| Catalyst | Electrophile | Nucleophile | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| OC4 | trans-β-nitrostyrene | 3-phenylpropionaldehyde | methylcyclohexane | 0 | 87 | 92:8 | 85 | [14] |

| (S,R)-C1 (Thiourea) | (E)-2-(2-nitrovinyl)furan | 3-phenylpropanal | THF/H₂O | rt | 31 | 86:14 | 95 | [9] |

| (S,R)-C2 (Urea) | β-nitrostyrene | butanal | various | rt | up to 45 | up to 83:17 | up to 97 | [9][11] |

| 2b (Thiourea) | trans-β-nitrostyrene | cyclohexanone | neat | rt | 95 | >99:1 | 99 | [10] |

| 2b (Thiourea) | (E)-3-methyl-1-nitrobut-1-ene | cyclohexanone | neat | rt | 63 | 99:1 | 94 | [10] |

Table 2: Performance of Diarylprolinol Silyl Ether Catalysts in Asymmetric Diels-Alder Reactions

| Catalyst | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | dr (exo:endo) | ee (%) (exo) | Reference |

| 3 | cinnamaldehyde | cyclopentadiene | toluene | 4 | 99 | 19:1 | 94 | [1] |

| 3 | acrolein | cyclopentadiene | toluene | 4 | 91 | 19:1 | 97 | [1] |

| Salt of 2 | cinnamaldehyde | cyclopentadiene | water | rt | 95 | >99:1 | 99 | [15][16] |

| Salt of 2 | crotonaldehyde | cyclopentadiene | water | rt | 99 | >99:1 | 99 | [15][16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyrrolidine-based organocatalysts and their application in key asymmetric reactions.

Synthesis of a Pyrrolidine-Thiourea Bifunctional Organocatalyst (2b)

This procedure is adapted from the supplementary information of a cited research article.[12]

Materials:

-

(S)-2-(aminomethyl)pyrrolidine (1)

-

3,5-bis(trifluoromethyl)phenyl isothiocyanate

-

Dichloromethane (CH₂Cl₂) (dry)

Procedure:

-

To a stirred solution of (S)-2-(aminomethyl)pyrrolidine (1) (1.0 mmol) in dry CH₂Cl₂ (10 mL) at room temperature, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol).

-

Stir the reaction mixture for 12 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5/1) to afford the desired pyrrolidine-thiourea organocatalyst (2b).

Asymmetric Michael Addition of Cyclohexanone to a Nitroolefin Catalyzed by 2b

This procedure is adapted from a cited research article.[10]

Materials:

-

Pyrrolidine-thiourea organocatalyst (2b) (20 mol%)

-

n-Butyric acid (10 mol%)

-

Cyclohexanone (10 equivalents)

-

Nitroolefin (1 equivalent)

Procedure:

-

To a reaction vessel, add the pyrrolidine-thiourea organocatalyst (2b) (0.05 mmol) and n-butyric acid (0.025 mmol).

-

Add cyclohexanone (2.5 mmol) and stir the mixture at room temperature for 15 minutes.

-

Add the nitroolefin (0.25 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by flash chromatography (eluent: petroleum ether/ethyl acetate = 5/1) to obtain the Michael adduct.

-

Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.

Synthesis of a Diarylprolinol Silyl Ether Catalyst

A general, multi-step synthesis often involves the Grignard addition of an aryl magnesium bromide to a protected proline methyl ester, followed by deprotection and silylation. For detailed, step-by-step procedures, consulting the primary literature and its supporting information is recommended.

Asymmetric Diels-Alder Reaction using a Diarylprolinol Silyl Ether Catalyst

This is a general procedure based on cited literature.[1]

Materials:

-

Diarylprolinol silyl ether catalyst (e.g., 3) (10 mol%)

-

Trifluoroacetic acid (CF₃COOH) (20 mol%)

-

α,β-Unsaturated aldehyde (1 equivalent)

-

Diene (3 equivalents)

-

Toluene

Procedure:

-

To a solution of the diarylprolinol silyl ether catalyst (0.07 mmol) and trifluoroacetic acid (0.14 mmol) in toluene at 4 °C, add the α,β-unsaturated aldehyde (0.7 mmol).

-

Add the diene (2.1 mmol) to the reaction mixture.

-

Stir the reaction at 4 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction and purify the product by flash chromatography.

-

Determine the diastereomeric and enantiomeric excesses by chiral HPLC analysis.

Mechanistic Pathways and Experimental Workflows

The catalytic cycle of most pyrrolidine-based organocatalysts involves the formation of key intermediates that dictate the stereochemical outcome of the reaction. The following diagrams, generated using the DOT language, illustrate these fundamental processes.

Catalytic Cycle of Proline-Catalyzed Aldol Reaction via Enamine Intermediate

Caption: Catalytic cycle of the proline-catalyzed aldol reaction.

Dual Activation Mechanism of a Bifunctional Pyrrolidine-Thiourea Catalyst in a Michael Addition

Caption: Bifunctional activation in a Michael addition.

General Workflow for the Discovery and Screening of Novel Organocatalysts

Caption: A typical workflow for novel organocatalyst development.

Conclusion and Future Outlook

Organocatalysts based on the pyrrolidine scaffold have proven to be exceptionally versatile and powerful tools for asymmetric synthesis. The continuous development of novel catalyst structures, driven by a deeper understanding of reaction mechanisms, has significantly expanded the scope of their applications. The shift towards more sustainable and environmentally benign reaction conditions, such as the use of water as a solvent and lower catalyst loadings, is a promising trend in the field. Future research will likely focus on the development of even more active and selective catalysts, the application of these catalysts in the synthesis of complex molecules of pharmaceutical interest, and the use of computational tools to accelerate the catalyst discovery process. The principles and methodologies outlined in this guide provide a solid foundation for researchers and professionals seeking to leverage the potential of pyrrolidine-based organocatalysis in their own work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts [beilstein-journals.org]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]

- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Methodological & Application

Pyrrolidin-1-ylmethanesulfonic Acid: A Potential Catalyst for Multicomponent Reactions in Drug Discovery and Organic Synthesis

Application Notes

Pyrrolidin-1-ylmethanesulfonic acid is emerging as a promising Brønsted acid catalyst for facilitating multicomponent reactions (MCRs). Its unique structure, combining a pyrrolidine moiety with a sulfonic acid group, suggests potential for high catalytic activity, selectivity, and improved solubility in various organic solvents. While specific literature on this catalyst is nascent, its application can be extrapolated from the well-established role of other acidic catalysts in promoting key MCRs utilized in the synthesis of pharmaceutically relevant heterocyclic scaffolds.

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are of significant interest in medicinal chemistry and drug discovery due to their efficiency and atom economy.[1] Acid catalysts play a crucial role in activating substrates and accelerating reaction rates in many of these transformations. The application of this compound is particularly anticipated in reactions such as the Biginelli and Hantzsch syntheses, which provide access to dihydropyrimidinones and 1,4-dihydropyridines, respectively. These core structures are present in a wide array of bioactive molecules and approved drugs.[2]

The pyrrolidine group may offer benefits in terms of catalyst stability and recyclability, potentially leading to more sustainable and cost-effective synthetic protocols. Furthermore, the tunable nature of the pyrrolidine ring could allow for the future development of chiral variants, enabling asymmetric catalysis in MCRs.

Key Applications and Advantages:

-

Synthesis of Dihydropyrimidinones (Biginelli Reaction): This one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea is effectively catalyzed by Brønsted acids.[3][4] this compound is expected to efficiently catalyze this reaction, leading to high yields of dihydropyrimidinones, which are known for their potential as calcium channel blockers, antihypertensive agents, and antiviral compounds.[5]

-

Synthesis of 1,4-Dihydropyridines (Hantzsch Reaction): The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[2] The acidic nature of this compound would be well-suited to promote this reaction, yielding 1,4-dihydropyridine derivatives, a class of compounds famous for their cardiovascular applications.[6][7]

-

Potential for Other MCRs: The catalytic activity of this sulfonic acid could extend to other acid-catalyzed MCRs such as the synthesis of polysubstituted pyrroles and imidazoles.[1][8]

Data Presentation: Representative Yields for Acid-Catalyzed Multicomponent Reactions

The following table summarizes typical quantitative data for the Biginelli and Hantzsch reactions using various Brønsted acid catalysts. While specific data for this compound is not yet available, these values provide a benchmark for expected performance.

| Reaction | Aldehyde | β-Dicarbonyl Compound | Amine/Urea Source | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Biginelli | Benzaldehyde | Ethyl acetoacetate | Urea | p-TSA (10) | Ethanol | Reflux | 4 | 92 | [9] |

| Biginelli | 4-Chlorobenzaldehyde | Methyl acetoacetate | Thiourea | HCl (catalytic) | Ethanol | Reflux | 5 | 88 | [4] |

| Biginelli | 4-Nitrobenzaldehyde | Acetylacetone | Urea | H2SO4 (catalytic) | Acetonitrile | 80 | 3 | 95 | [10] |

| Hantzsch | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Acetic acid | Ethanol | Reflux | 6 | 85 | [2] |

| Hantzsch | 4-Methylbenzaldehyde | Methyl acetoacetate | Ammonium acetate | CAN (10) | Solvent-free | 80 | 0.5 | 94 | [2] |

| Hantzsch | 2-Nitrobenzaldehyde | Dimedone | Ammonium acetate | [Msim]Cl (15) | Ethanol | Reflux | 1 | 92 | [7] |

Note: p-TSA = p-Toluenesulfonic acid, CAN = Ceric ammonium nitrate, [Msim]Cl = 3-methyl-1-sulfonic acid imidazolium chloride. This data is representative of typical conditions and yields for these reactions and serves as a comparative baseline.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Dihydropyrimidinones via the Biginelli Reaction

This protocol describes a general method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using an acid catalyst, adaptable for this compound.

Materials:

-

Aldehyde (10 mmol)

-

β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)

-

Urea or Thiourea (15 mmol)

-

This compound (0.5 - 2 mol%)

-

Ethanol (20 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and this compound (e.g., 1 mol%) in ethanol (20 mL) is placed in a 50 mL round-bottom flask.[5]

-

The reaction mixture is stirred and heated to reflux for 2-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into crushed ice with stirring.

-

The solid product that precipitates is collected by filtration, washed with cold water, and dried.

-

The crude product is recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Protocol 2: General Procedure for the Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction

This protocol provides a general method for the Hantzsch synthesis of 1,4-dihydropyridines using an acid catalyst, which can be adapted for this compound.

Materials:

-

Aldehyde (10 mmol)

-

β-Ketoester (e.g., ethyl acetoacetate) (20 mmol)

-

Ammonium acetate (10 mmol)

-

This compound (1 - 5 mol%)

-

Ethanol (25 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

A mixture of the aldehyde (10 mmol), β-ketoester (20 mmol), ammonium acetate (10 mmol), and this compound (e.g., 2 mol%) in ethanol (25 mL) is added to a 100 mL round-bottom flask.[2]

-

The mixture is stirred at reflux for 4-8 hours.

-

The reaction progress is monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed with a mixture of water and ethanol to remove any unreacted starting materials and catalyst.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine.

Visualizations

Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.

Caption: Proposed catalytic cycle for the Biginelli reaction.

References

- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. tnsroindia.org.in [tnsroindia.org.in]

- 6. researchgate.net [researchgate.net]

- 7. scite.ai [scite.ai]

- 8. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmchemsci.com [jmchemsci.com]

"experimental protocols for using Pyrrolidin-1-ylmethanesulfonic acid"

Disclaimer: Extensive searches for "Pyrrolidin-1-ylmethanesulfonic acid" did not yield specific experimental protocols, synthesis methods, or biological activity data. This suggests that it is likely not a well-characterized compound in publicly available scientific literature. The following information is based on the broader class of pyrrolidine derivatives and is intended to serve as a general guide for researchers in drug development.

Introduction to Pyrrolidine Derivatives in Research

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Its prevalence in medicinal chemistry is attributed to its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules, which can lead to enhanced target binding and improved pharmacokinetic profiles.[2][4] Pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[5][6]

General Experimental Protocols

Given the lack of specific data for "this compound," a generalized protocol for the synthesis of a related structural class, N-sulfonylated pyrrolidines, is presented below. This protocol is hypothetical and would require optimization for a specific target molecule.

General Protocol for the N-Sulfonylation of Pyrrolidine

This protocol outlines the general steps for the synthesis of a pyrrolidine derivative bearing a sulfonyl group on the nitrogen atom.

Materials:

-

Pyrrolidine

-

Methanesulfonyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a solution of pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add triethylamine (1.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The structure and purity of the final compound should be confirmed by analytical methods such as NMR (¹H, ¹³C) and mass spectrometry.

Data Presentation

No quantitative data for "this compound" was found. For novel pyrrolidine derivatives, it is crucial to present key data in a structured format. A template for such a table is provided below.

Table 1: Physicochemical and Biological Characterization of a Novel Pyrrolidine Derivative (Template)

| Property | Value | Method/Instrument |

| Chemical Identity | ||

| IUPAC Name | ||

| CAS Number | ||

| Molecular Formula | ||

| Molecular Weight ( g/mol ) | ||

| Physicochemical Properties | ||

| Appearance | Visual Inspection | |

| Melting Point (°C) | Melting Point Apparatus | |

| Solubility | HPLC-UV | |

| LogP | Calculated/Experimental | |

| Purity | ||

| Purity (%) | HPLC/NMR | |

| Biological Activity | ||

| Target(s) | ||

| IC₅₀/EC₅₀ (µM) | Specific bioassay | |

| Cytotoxicity (CC₅₀ in µM) | Cell viability assay |

Visualizations

General Synthetic Workflow for Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives can be broadly approached via two main strategies: the functionalization of a pre-existing pyrrolidine ring (often from proline) or the construction of the ring from acyclic precursors.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Scale-Up Synthesis of Pyrrolidin-1-ylmethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis and a proposed framework for the scale-up production of Pyrrolidin-1-ylmethanesulfonic acid. The synthetic approach is based on the aqueous Mannich-type reaction of pyrrolidine, formaldehyde, and sodium bisulfite. This method is advantageous due to the use of readily available and inexpensive starting materials, as well as the aqueous reaction medium, which offers a greener and safer alternative to many organic solvents. This application note includes a detailed experimental protocol, a summary of quantitative data, and critical considerations for process scale-up, including safety and purification strategies.

Introduction

This compound and its derivatives are of interest in medicinal chemistry and drug development due to their potential as bioisosteres for carboxylic acids and other functional groups. The presence of the sulfonate group can improve pharmacokinetic properties such as solubility and metabolic stability. The development of a robust and scalable synthesis is crucial for the further investigation and potential commercialization of compounds containing this moiety. The presented protocol describes a straightforward and scalable, one-pot synthesis.

Reaction Scheme

The synthesis of this compound is achieved through a one-pot reaction involving pyrrolidine, formaldehyde, and sodium bisulfite in an aqueous medium.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables provide a summary of the reagents, reaction conditions, and expected outcomes for both laboratory and pilot-scale synthesis.

Table 1: Reagent Quantities

| Reagent | Molecular Weight ( g/mol ) | Lab Scale (100 mmol) | Pilot Scale (10 mol) |

| Pyrrolidine | 71.12 | 7.11 g (8.3 mL) | 711.2 g (0.83 L) |

| Formaldehyde (37% aq. soln.) | 30.03 | 8.1 g (7.5 mL) | 810 g (0.75 L) |

| Sodium Bisulfite | 104.06 | 10.4 g | 1.04 kg |

| Water (solvent) | 18.02 | 100 mL | 10 L |

Table 2: Reaction Parameters and Expected Results

| Parameter | Laboratory Scale | Pilot Scale |

| Reaction Temperature | 20-25 °C (initial), then 60 °C | 20-25 °C (initial), then 60-70 °C |

| Reaction Time | 4-6 hours | 6-8 hours |

| Expected Yield | 80-90% | 75-85% |

| Product Purity (crude) | >95% | >90% |

| Final Product Form | White crystalline solid | White crystalline solid |

Experimental Protocols

Laboratory-Scale Synthesis (100 mmol)

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10.4 g (100 mmol) of sodium bisulfite in 100 mL of deionized water.

-

Reagent Addition: To the stirred solution, slowly add 8.1 g (100 mmol) of a 37% aqueous formaldehyde solution. The temperature should be monitored and maintained below 30 °C, using an ice bath if necessary.

-

Addition of Pyrrolidine: Once the formaldehyde addition is complete, slowly add 7.11 g (8.3 mL, 100 mmol) of pyrrolidine to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature below 40 °C during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to 60 °C and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or an appropriate analytical technique.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-